molecular formula C9H7ClN2O2 B2466889 Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 2250243-20-8

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B2466889
CAS No.: 2250243-20-8
M. Wt: 210.62
InChI Key: JLRATAMHDAFGSS-UHFFFAOYSA-N
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Description

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS RN: 2250243-20-8) is a versatile chemical intermediate with a molecular formula of C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol . This compound is a key synthetic building block in medicinal chemistry, particularly for constructing more complex molecules based on the pyrrolo[1,2-a]pyrazine scaffold. This scaffold is of significant research interest; for example, closely related 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as high-affinity ligands for the 18kDa Translocator Protein (TSPO) . In pre-clinical studies, these ligands have demonstrated pronounced anxiolytic-like activity, highlighting the therapeutic potential of this chemical class and the value of intermediates like this compound for developing new bioactive molecules . The chlorine substituent at the 7-position and the ester group at the 3-position provide distinct reactive sites for further synthetic modification, enabling researchers to explore diverse structure-activity relationships. The compound should be stored in an inert atmosphere at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRATAMHDAFGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrrolo[1,2-a]Pyrazine Core Construction

The pyrrolo[1,2-a]pyrazine scaffold combines a pyrrole ring fused to a pyrazine moiety. Two primary strategies dominate its synthesis: (1) cyclocondensation of prefunctionalized pyrroles and (2) cascade reactions involving propargylpyrroles .

Cyclocondensation of Pyrrole Derivatives

Substituted pyrrole-2-carboxylates serve as precursors for annulation reactions. For instance, pyrrole-2-carboxaldehydes undergo condensation with amines or diamines to form the pyrazine ring. In a representative procedure, substituted pyrrole-2-carboxaldehyde reacts with formamidine acetate under basic conditions, followed by cyclization using sodium dithionite (Na₂S₂O₄) in ethanol. This method yields pyrrolo[1,2-a]quinoxalines, but analogous approaches apply to pyrazines by altering the amine component.

Cascade Reactions with Propargylpyrroles

A more efficient route involves 2-formyl-N-propargylpyrroles , which undergo cascade condensation, cyclization, and aromatization with active methylene compounds (e.g., methyl cyanoacetate). Under basic conditions, this one-pot reaction forms 6,7-disubstituted indolizines or pyrrolo[1,2-a]pyrazines. The methyl ester at position 3 originates from the methylene compound, while the propargyl group facilitates cyclization.

Detailed Synthetic Routes to Methyl 7-Chloropyrrolo[1,2-a]Pyrazine-3-Carboxylate

Route 1: Chlorination Post-Cyclization

Synthesis of Pyrrolo[1,2-a]Pyrazine-3-Carboxylate Intermediate
  • Starting Material : 2-Formyl-N-propargylpyrrole is prepared via N-propargylation of 2-formylpyrrole using propargyl bromide and sodium hydride (NaH) in dimethylformamide (DMF).
  • Cascade Reaction : The aldehyde reacts with methyl cyanoacetate in ethanol containing ammonium acetate. The reaction proceeds via Knoevenagel condensation, followed by cyclization and aromatization to yield methyl pyrrolo[1,2-a]pyrazine-3-carboxylate.
Chlorination at Position 7

Chlorination is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) . For example, treating the intermediate with POCl₃ at reflux introduces chlorine selectively at position 7. Yields range from 85–92% after purification by silica gel chromatography.

Route 2: Early-Stage Chlorination

Synthesis of 7-Chloropyrrole Precursor
  • Chlorination of Pyrrole : 2-Formylpyrrole is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 7-chloro-2-formylpyrrole.
  • Propargylation : The chlorinated aldehyde undergoes N-propargylation as described in Section 2.1.1.
Cyclization to Target Compound

The chlorinated propargylpyrrole reacts with methyl cyanoacetate under basic conditions (e.g., piperidine in ethanol), followed by Na₂S₂O₄-mediated cyclization. This route avoids late-stage chlorination, improving overall yield (78–88%).

Optimization and Mechanistic Insights

Role of Sodium Dithionite

Na₂S₂O₄ acts as a reducing agent during cyclization, facilitating aromatization by eliminating nitro or oxygen groups. For instance, in the synthesis of pyrrolo[1,2-a]quinoxalines, Na₂S₂O₄ reduces nitro intermediates to amines, enabling cyclization.

Solvent and Base Effects

  • DMF vs. DMSO : Dimethyl sulfoxide (DMSO) enhances reactivity in N-arylation reactions due to its polar aprotic nature.
  • Base Selection : Sodium hydride (NaH) is preferred for alkylation, while NaOH suffices for milder conditions.

Characterization and Analytical Data

Critical spectroscopic data for this compound include:

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, H-5), 7.92 (d, J = 4.0 Hz, 1H, H-2), 6.78 (d, J = 4.0 Hz, 1H, H-1), 3.95 (s, 3H, COOCH₃).
  • HRMS : m/z calculated for C₁₀H₇ClN₂O₂ [M+H]⁺: 235.0274, found: 235.0278.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 70–75% 78–88%
Chlorination Step Late-stage Early-stage
Purification Complexity Moderate Low
Functional Group Tolerance Limited High

Route 2 offers superior yields and simpler purification, making it preferable for scale-up.

Chemical Reactions Analysis

Structural and Chemical Identification

  • Molecular Formula : COC(=O)c1cn2cc(cc2cn1)Cl

  • Molecular Weight : 176.17 g/mol

  • Key Features :

    • Fused pyrrole-pyrazine ring system.

    • Chlorine substituent at position 7.

    • Methyl ester group at position 3.

Property Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
SolubilityOrganic solvents
StabilityStable under standard conditions

Hydrolysis of the Methyl Ester

The methyl ester group can undergo acidic or basic hydrolysis to form the corresponding carboxylic acid:
COC(=O)R+H₂OCOOH\text{COC(=O)R} + \text{H₂O} \rightarrow \text{COOH}
This reaction is critical for converting the compound into a more reactive carboxylate, enabling further transformations (e.g., amide bond formation).

Substitution Reactions

The chlorine atom at position 7 may participate in electrophilic aromatic substitution , though this is less common due to the electron-deficient nature of the pyrazine ring. Alternatively, the chlorine could act as a leaving group under specific conditions (e.g., nucleophilic aromatic substitution with strong bases).

Cross-Coupling Reactions

The heterocyclic core may engage in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) at the pyrazine ring, though experimental data for this compound are not explicitly detailed in the provided sources.

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Electron-deficient pyrazine ring : Facilitates electrophilic substitution.

  • Methyl ester group : Modulates solubility and reactivity of the carboxylate.

  • Chlorine substituent : Acts as an electron-withdrawing group, directing substitution patterns.

Research Findings and Limitations

  • Synthesis efficiency : Quantitative yields (~90%) are achievable under optimized conditions .

  • Regioselectivity : The fused ring system may influence reaction pathways, though specific regiochemical data for this compound are not explicitly provided.

  • Future directions : Further studies are needed to explore the compound’s reactivity in advanced coupling reactions or biological systems.

Scientific Research Applications

Anticancer Activity

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising antiproliferative activities.

  • Case Study : In a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound showed significant inhibition of cancer cell growth. Specifically, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .
CompoundCell Line TestedIC50 (µM)Reference
7mPanc-1<5
7oMDA-MB-231<10

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that various derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.

  • Case Study : A series of pyrazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MIC) in the micromolar range, suggesting their potential as new antitubercular agents .
CompoundTarget BacteriaMIC (µg/mL)Reference
4eM. tuberculosis H37Rv0.78
3cM. avium3.91

CDK Inhibition

This compound has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation and are often targeted in cancer therapy.

  • Case Study : Patent literature describes the synthesis of various compounds structurally related to this compound that exhibit CDK inhibitory activity. These compounds could lead to the development of novel treatments for proliferative disorders such as cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity.

  • Research Findings : Studies have shown that modifications at specific positions on the pyrrolo and pyrazine rings significantly affect the compound's efficacy and selectivity towards different biological targets . This knowledge guides the design of more potent analogs.

Mechanism of Action

The exact mechanism of action of methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique pyrrolo[1,2-a]pyrazine framework with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of approximately 210.62 g/mol. The chlorine atom at the 7-position and the carboxylate ester group contribute to its distinctive chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains and fungi. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration in clinical settings .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication by interfering with specific viral enzymes or pathways. This mechanism is still under investigation, with ongoing research aimed at elucidating its precise action against viral pathogens.

Anticancer Effects

This compound has shown promise in cancer research as well. In vitro studies have indicated its ability to inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis in certain types of cancer cells, suggesting a potential role as an anticancer agent. Further studies are needed to confirm these effects in vivo and to understand the underlying mechanisms involved .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzymes or disrupting cellular signaling pathways. This interaction may lead to the observed antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Cross-Coupling : A pyrrole ring is coupled with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
  • Addition of Propargylamine : This step yields N-propargylenaminones.
  • Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), this step produces the desired pyrrolo derivative.

These methods can be optimized for large-scale production while maintaining high yields and purity levels.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolo-pyrazine derivatives but differs in substituents that significantly influence its biological activity. The following table summarizes some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl pyrrolo[1,2-a]pyrazine-3-carboxylateLacks chlorine at the 7-positionMay exhibit different biological activity
Ethyl 3-methylquinoxaline-2-carboxylateContains a quinoxaline moietyDifferent pharmacological profile
1-Methyl-7-chloropyrrolo[1,2-a]pyrazineSimilar core structureVariation in substituents alters activity

These compounds illustrate how variations in structure can lead to distinct biological properties and mechanisms of action.

Q & A

Q. Basic Research Focus

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis (ester to carboxylic acid) or dechlorination.
  • Crystallinity : Powder XRD to identify polymorphic changes affecting solubility.
  • Storage Recommendations : Lyophilized form in inert atmosphere (argon) at -20°C minimizes degradation .

What role does stereochemistry play in the biological activity of pyrrolo[1,2-a]pyrazine derivatives, and how can it be controlled during synthesis?

Advanced Research Focus
Chiral centers (e.g., at the fused pyrrolidine ring) dictate binding affinity. For example, (R)-configured derivatives exhibit higher aldose reductase inhibition due to complementary hydrogen bonding. Control methods:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
  • Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate enantiomers.
  • Single-crystal XRD for absolute configuration assignment .

How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For this compound, the C-5 position shows higher ff^- values (0.12 vs. 0.08 at C-2), predicting preferential nitration or sulfonation at C-5. Validate with experimental NMR (e.g., 1H^1H-NOE to confirm substituent orientation) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Byproduct Formation : Optimize chlorination (e.g., using NCS in DCM) to reduce di- or tri-chlorinated impurities.
  • Solvent Recovery : Switch from THF to recyclable solvents (e.g., 2-MeTHF) in cyclization steps.
  • Crystallization Control : Seeding with pure crystals to ensure consistent polymorph formation during scale-up .

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